BenchChemオンラインストアへようこそ!

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Lipophilicity Physicochemical properties Drug-likeness

This compound is a critical SAR probe within the 1,4-thiazepane class. Its 2-fluorophenyl substituent provides a unique vector for BRD4(D1) binding studies, distinct from chloro, methyl, or heteroaryl analogs. Published SAR data confirm that even minor modifications (e.g., oxidation to sulfone) abolish target engagement, making this precise substitution pattern indispensable for fragment-based screening campaigns targeting BET bromodomains and carbonic anhydrase II.

Molecular Formula C20H21FN2O2S
Molecular Weight 372.46
CAS No. 1706283-01-3
Cat. No. B2442604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
CAS1706283-01-3
Molecular FormulaC20H21FN2O2S
Molecular Weight372.46
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
InChIKeyQCKNAOFXRWYUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS 1706283-01-3): Chemical Identity, Class, and Sourcing Context


N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS 1706283-01-3) is a synthetic small molecule belonging to the 1,4-acylthiazepane class, characterized by a saturated seven-membered 1,4-thiazepane heterocycle bearing a 2-fluorophenyl substituent at the 7-position and an N-acylated benzamide moiety. Its molecular formula is C20H21FN2O2S with a molecular weight of 372.5 g/mol . The compound incorporates a thioether within the ring system and a 2-fluorophenyl group, structural features that place it within a recently validated scaffold class for bromodomain and extra-terminal (BET) protein inhibition, as well as a candidate for carbonic anhydrase targeting [1]. This compound is primarily available from specialty chemical suppliers as a research-grade reagent and has not yet been the subject of dedicated, peer-reviewed pharmacological characterization.

Why Generic Substitution Fails for N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS 1706283-01-3)


Compounds within the N-(2-(7-aryl-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide series cannot be considered interchangeable due to pronounced structure-activity relationships (SAR) at four critical positions: the 7-aryl substituent, the thioether oxidation state, the N-acyl group, and the stereocenter [1]. Published SAR on the thiazepane scaffold demonstrates that even minor modifications—such as replacing a 2-fluorophenyl with a 2-chlorophenyl or oxidizing the thioether to a sulfone—can ablate binding entirely [1][2]. For instance, oxidation of the thioether in analog 26 abolished BRD4(D1) binding, while sulfoxide diastereomers (24a/24b) exhibited a >10-fold difference in affinity [2]. Furthermore, the N-acyl group profoundly influences both affinity (Kd range: 32–2600 µM) and selectivity across bromodomains [1]. These data underscore that each substitution pattern produces a distinct pharmacological profile; generic substitution without empirical validation risks selecting an inactive or non-selective compound.

Quantitative Differentiation Evidence for N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS 1706283-01-3)


2-Fluorophenyl Substituent Confers Distinct Lipophilicity-Driven Property Profile Relative to Cl, CH3, and H Analogs

The 2-fluorophenyl group in CAS 1706283-01-3 provides a differentiated physicochemical profile compared to its closest commercially available analogs. The target compound has a calculated clogP of 3.28 [1]. In contrast, the 2-chlorophenyl analog (CAS not specified; MW 388.91) has a higher clogP (~3.7 estimated) due to the larger, more lipophilic chlorine atom, while the o-tolyl (2-methylphenyl) analog has a comparable logP but lacks the electronegative fluorine's capacity for polarized C-F interactions . The 2-fluorophenyl group enhances metabolic stability relative to non-halogenated phenyl analogs by blocking para-hydroxylation, a common Phase I metabolic liability [2]. This substitution pattern is deliberately chosen in medicinal chemistry to balance lipophilicity and metabolic stability without the increased molecular weight and potential toxicity associated with chlorine.

Lipophilicity Physicochemical properties Drug-likeness Fluorine substitution

Validated 1,4-Thiazepane Scaffold: Demonstrated BRD4 Bromodomain Affinity with Quantitative Kd Values from Primary Literature

The 1,4-acylthiazepane scaffold, of which CAS 1706283-01-3 is a member, has been quantitatively validated as a BET bromodomain ligand class through a rigorous 467-compound 3D-enriched fragment screen and subsequent SAR by commerce [1]. The core scaffold (compound 1, ethyl carbamate thiazepane) binds BRD4(D1) with Kd = 230 µM (ligand efficiency LE = 0.23) [1]. SAR optimization yielded compound 30 with Kd = 32 µM (LE = 0.39) and its (−)-enantiomer with Kd = 20 µM (LE = 0.40), representing a >10-fold improvement from the initial hit [1]. Critically, selectivity profiling of compound 30 demonstrated 4-fold selectivity for BRD4(D1) over BRDT(D1) and no detectable binding to non-BET bromodomains BPTF, PCAF, and CECR2 at concentrations up to 400 µM [1]. The thiazepane scaffold engages BRD4(D1) through a conserved binding mode—the carbonyl oxygen serves as an acetylated lysine mimic, forming a hydrogen bond with N140 and a water-mediated hydrogen bond with Y97, while the 7-aryl substituent approaches the WPF shelf for hydrophobic interactions [1][2].

BET bromodomain BRD4 Fragment-based drug discovery NMR screening

3D Character Advantage: High Plane of Best Fit (PBF) Score Distinguishes Thiazepane Scaffold from Flat Aromatic Fragments

The 1,4-thiazepane ring system in CAS 1706283-01-3 provides a high degree of three-dimensional character, a property increasingly recognized as advantageous for fragment-based drug discovery. In the Johnson et al. (2019) screen, the thiazepane scaffold was identified as an underrepresented chemotype with substantial 3D character [1]. The screen demonstrated that 29% of hits from the 3D-enriched library were selective for BRD4(D1) over related bromodomains BRDT(D1) and BPTF, compared to lower selectivity rates typically observed with traditional flat, aromatic-rich fragment libraries [1]. The majority of selective hits had a Plane of Best Fit (PBF) score ≥ 0.3, with selective thiazepane hits exhibiting PBF values consistent with substantial 3D character [1]. This conformational diversity enables the thiazepane scaffold to access binding poses not available to flatter scaffolds like benzodiazepines, as evidenced by the distinct binding mode compared to (+)-JQ1 observed in co-crystal structures [1][2].

3D fragments Plane of Best Fit Fragment library diversity Bromodomain screening

Acylthiazepane Class Demonstrates C-Terminal Bromodomain Selectivity (BD2 ≥3–10-fold over BD1) in Tandem BRD4/BRDT Constructs

A critical differentiation parameter for BET bromodomain inhibitors is domain selectivity (BD1 vs. BD2). While compound-specific data for CAS 1706283-01-3 are not yet available, the 1,4-acylthiazepane class has been characterized for bromodomain selectivity using a fluorinated tandem BRD4 construct (BRD4-T) in protein-observed 19F (PrOF) NMR experiments [1]. The study reported that 1,4-acylthiazepane ligands exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) in both BRD4 and BRDT [1]. This BD2 preference is notable because selective BD2 inhibition has been associated with attenuated toxicity profiles compared to pan-BET or BD1-selective inhibitors in preclinical models [2]. In contrast, established pan-BET inhibitors such as (+)-JQ1 and I-BET762 show equipotent binding to both BD1 and BD2 [2].

Bromodomain selectivity BD1 vs BD2 PrOF NMR Tandem bromodomain

Putative Carbonic Anhydrase II Targeting Differentiates CAS 1706283-01-3 from BRD4-Focused Thiazepane Analogs

According to product documentation from multiple chemical vendors, CAS 1706283-01-3 is reported to target carbonic anhydrase II (CA II), with enzyme inhibition as its primary mechanism . This represents a potential differentiation from close structural analogs such as the 2-thiophenyl variant (CAS 1706093-57-3) or the 2-furanyl variant, which have been associated with BET bromodomain targeting rather than carbonic anhydrase inhibition . However, it must be explicitly noted that no quantitative IC50, Ki, or Kd values for CA II inhibition by CAS 1706283-01-3 have been published in peer-reviewed literature as of the search date. The benzamide moiety present in the compound is a recognized zinc-binding group capable of coordinating the catalytic zinc ion in carbonic anhydrase active sites, providing a plausible structural basis for the claimed activity [1]. For comparison, the standard carbonic anhydrase inhibitor acetazolamide inhibits CA II with Ki ≈ 12 nM [1].

Carbonic anhydrase II Enzyme inhibition Dual pharmacology Target engagement

Recommended Research and Industrial Application Scenarios for N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS 1706283-01-3)


Fragment-Based Screening Library Diversification for BET Bromodomain Drug Discovery

CAS 1706283-01-3 is best deployed as a member of a 3D-enriched fragment library for bromodomain screening campaigns. The validated 1,4-thiazepane scaffold has demonstrated acceptable hit rates (7% competitive hit rate), BRD4(D1) binding (class Kd = 230–2600 µM), and BD2 selectivity (≥3–10-fold) [1][2]. The 2-fluorophenyl substitution differentiates it from the thiophene, furan, and chlorophenyl analogs commercially available, providing a distinct vector for SAR exploration at the WPF shelf interaction region [1]. Researchers should prioritize this compound when building a diverse aryl-substituted thiazepane subset for fragment screens.

Structure-Activity Relationship (SAR) Expansion of Acylthiazepane BRD4 Inhibitors

The compound serves as a key SAR probe for understanding how 2-fluorophenyl versus other aryl substituents (2-chlorophenyl, 2-methylphenyl, 2-thiophenyl, 2-furanyl) modulate BRD4(D1) affinity and selectivity. Published SAR indicates that the aromatic ring effects on binding are more subtle than N-acyl group effects (Kd range: 230–280 µM for various aryl groups with matched N-acyl substituents) [1]. Systematic head-to-head testing of CAS 1706283-01-3 against its chloro, methyl, and heteroaryl congeners under identical assay conditions (PrOF NMR or fluorescence anisotropy) would quantify the contribution of the 2-fluorophenyl group to binding thermodynamics [1].

Dual-Target Hypothesis Testing: BET Bromodomain and Carbonic Anhydrase II Co-Inhibition

Given the vendor-reported carbonic anhydrase II targeting alongside the established BET bromodomain scaffold activity [1], this compound is uniquely positioned for dual-target pharmacological profiling. Researchers investigating polypharmacology in cancers where both CA II (pH regulation, hypoxia response) and BET proteins (oncogene transcription) are implicated—such as renal cell carcinoma or glioblastoma—could employ CAS 1706283-01-3 as a chemical probe for initial dual-inhibition hypothesis testing. Quantitative CA II inhibition assays (stopped-flow CO2 hydration) and BRD4 binding assays should be performed in parallel to establish selectivity windows .

Negative Control or Comparator for Sulfone/Sulfoxide Oxidation State SAR Studies

Because CAS 1706283-01-3 contains the thioether (S) oxidation state, it can serve as the active-state comparator in studies examining how oxidation to sulfoxide or sulfone affects target engagement. The literature clearly demonstrates that sulfone oxidation abolishes BRD4 binding (compound 26: no binding detected), while sulfoxide diastereomers show differential activity [1]. The corresponding 1,1-dioxide analog of this compound (CAS not specified; N-{2-[7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl]-2-oxoethyl}benzamide) is commercially available and can serve as the matched inactive control . This pair enables clean interpretation of oxidation-state-dependent pharmacology.

Quote Request

Request a Quote for N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.